molecular formula C27H24F7NO2. HCl B601769 Aprepitant Impurity B Enantiomer HCl CAS No. 183901-47-5

Aprepitant Impurity B Enantiomer HCl

カタログ番号: B601769
CAS番号: 183901-47-5
分子量: 527.49 36.46
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aprepitant Impurity B Enantiomer HCl (CAS 183901-47-5) is a stereoisomeric impurity of the antiemetic drug aprepitant, a neurokinin-1 (NK₁) receptor antagonist. Its molecular formula is C₂₇H₂₄F₇NO₂·HCl, with a molecular weight of 563.95 g/mol (527.49 g/mol for the free base + 36.46 g/mol for HCl) . This impurity arises during the synthesis of aprepitant due to chiral inversion or incomplete stereochemical control in key intermediates, such as the morpholine ring system . As an enantiomer, it shares the same molecular formula as its counterpart but differs in spatial arrangement, which may alter pharmacological activity or toxicity .

生物活性

Aprepitant Impurity B Enantiomer HCl, a chiral compound with the CAS number 183901-47-5, is a derivative of aprepitant, a well-known antagonist of the neurokinin-1 (NK1) receptor. This article explores the biological activity of this impurity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic implications.

  • Molecular Formula : C27H24F7NO2.HCl
  • Molecular Weight : 527.49 g/mol

The compound is categorized as a hydrochloride salt, which influences its solubility and stability in formulations. Aprepitant itself is recognized for its poor water solubility, which presents challenges in drug formulation and bioavailability .

Aprepitant functions primarily as an antagonist at the NK1 receptor, which is implicated in the regulation of various physiological processes, including pain perception and emesis (vomiting). By blocking substance P from binding to these receptors, aprepitant effectively reduces nausea and vomiting associated with chemotherapy and postoperative recovery . The enantiomeric form may exhibit variations in potency and efficacy compared to the parent compound.

Pharmacokinetics

Pharmacokinetic studies show that aprepitant has a low aqueous solubility (3–7 μg/mL) across a pH range of 2 to 10. The logP value of 4.8 indicates high lipophilicity, which can affect absorption rates . The enantiomer's bioavailability is critical for its therapeutic effectiveness, particularly in formulations aimed at enhancing solubility.

Case Studies and Research Findings

  • Dissolution Studies : Research indicates that solid dispersions of aprepitant significantly enhance dissolution rates compared to pure aprepitant. For instance, in phosphate-buffered saline (PBS) at pH 6.6 with 0.1% SDS, pure aprepitant demonstrated only 22.61% release after 180 minutes, whereas solid dispersions achieved higher release rates .
  • Solid Form Screening : A study on solid forms revealed challenges in crystallization due to the compound's inherent properties. The predominant form obtained during recrystallization was identified as Form I, which exhibited poor solubility characteristics . This has implications for the formulation of effective dosage forms.
  • Comparative Bioavailability : In comparative studies between aprepitant formulations, solid dispersions showed a relative bioavailability of approximately 93% compared to the marketed formulation (Emend). This highlights the potential for improved therapeutic outcomes with optimized formulations .

Data Table: Pharmacokinetic Parameters

ParameterEmend (Aprepitant)Solid DispersionsThis compound
AUC (0–48 h) μg·h/mL20.51 ± 3.6019.10 ± 3.10TBD
C max μg/mL1.71 ± 0.402.085 ± 0.30TBD
T max (h)4.33 ± 0.523 ± 0.63TBD

*Note: TBD indicates that specific data for this compound may not be available or needs further research.

科学的研究の応用

Chiral Separation Techniques

The primary application of Aprepitant Impurity B Enantiomer Hydrochloride lies in its role as a reference standard for chiral separation methods. Aprepitant is a chiral molecule with three stereogenic centers, resulting in eight stereoisomers. The separation of these isomers is crucial for quality control and efficacy testing of Aprepitant formulations.

Methodology

  • High-Performance Liquid Chromatography (HPLC) : Various studies have employed HPLC techniques to separate and quantify Aprepitant and its impurities. For instance, a study demonstrated the use of an amylase-based chiral column for effective resolution of all eight isomers using a specific mobile phase composition .
MethodMobile Phase CompositionColumn TypeDetection
HPLCn-Hexane/Isopropyl Alcohol/Methanol/Trifluoroacetic Acid (970/40/4/0.5)Chiralpak ADHUV at 210 nm

Stability Studies

Stability studies are essential for ensuring the shelf-life and safety of pharmaceutical products. The enantiomer has been used to assess the stability of Aprepitant under various conditions, such as temperature, humidity, and light exposure.

Findings

  • A study indicated that the stereochemical purity of Aprepitant remained stable when exposed to specific conditions over time, confirming the robustness of the formulation .

Bioanalytical Applications

Aprepitant Impurity B Enantiomer Hydrochloride serves as a crucial analytical standard in bioanalytical methods to monitor drug levels in biological matrices. Its presence helps in understanding the pharmacokinetics and pharmacodynamics of Aprepitant.

Case Study

  • In a pharmacokinetic study involving cancer patients receiving chemotherapy, the quantification of Aprepitant and its impurities was performed using validated HPLC methods, which included Aprepitant Impurity B as a reference standard .

Regulatory Compliance

The use of Aprepitant Impurity B Enantiomer Hydrochloride aids pharmaceutical companies in meeting regulatory requirements set by organizations such as the International Conference on Harmonization (ICH). Proper characterization and quantification of impurities are critical for drug approval processes.

Q & A

Basic Question: What analytical methodologies are recommended for identifying and quantifying Aprepitant Impurity B Enantiomer HCl in drug substance batches?

Methodological Answer:
A combination of chiral chromatography and mass spectrometry is critical. Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase optimized for enantiomer separation (e.g., n-hexane/ethanol with 0.1% trifluoroacetic acid). Confirm enantiomeric purity via optical rotation measurements and cross-validate using ultra-performance liquid chromatography coupled with ion mobility quadrupole time-of-flight mass spectrometry (UPLC-IM-Q-TOF-MS) to resolve co-eluting impurities . Quantify impurities using validated calibration curves with reference standards (e.g., CAS 183901-47-5) .

Basic Question: How can researchers distinguish this compound from its racemic counterpart during synthesis?

Methodological Answer:
Stereochemical differentiation requires enantioselective synthesis and rigorous characterization.

  • Synthesis: Use optically pure intermediates, such as Boc-protected (1S,4S)-enantiomers, to prevent racemization during methylation or HCl salt formation steps .
  • Analysis: Compare retention times in chiral HPLC against authenticated reference standards (e.g., ZTL-A-3216) . Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can resolve enantiomer-specific splitting patterns .

Advanced Question: How should researchers design experiments to assess the impact of this compound on drug stability and toxicity?

Methodological Answer:
Adopt a tiered approach:

Forced Degradation Studies: Expose Aprepitant to stress conditions (acid/base hydrolysis, oxidation, photolysis) and monitor impurity formation via high-resolution LC-MS. Track enantiomer-specific degradation pathways using chiral columns .

Toxicological Screening: Use in vitro assays (e.g., Ames test for mutagenicity) and compare results against ICH Q3D guidelines for elemental impurities. Quantify toxic metals (e.g., Pd, Ni) introduced during synthesis using ICP-MS with collision/reaction cell technology .

Stability-Indicating Methods: Validate methods per ICH Q2(R1) to ensure specificity for the enantiomer under thermal and humidity stress .

Advanced Question: What strategies resolve contradictions in impurity profiling data caused by matrix effects or co-eluting peaks?

Methodological Answer:

  • Matrix Effect Mitigation: Dilute samples or apply matrix-matched calibration standards. For LC-MS, use isotope-labeled internal standards (e.g., deuterated analogs) to correct for ion suppression/enhancement .
  • Peak Deconvolution: Employ 2D-LC (orthogonal separation modes) or ion mobility spectrometry (IMS) to separate co-eluting species. For example, Agilent’s ICP-MS with IMS can resolve isobaric interferences .
  • Data Reconciliation: Cross-validate results using orthogonal techniques (e.g., NMR for structural confirmation, X-ray crystallography for absolute configuration) .

Advanced Question: How can researchers validate enantiomeric impurity limits in compliance with pharmacopeial standards?

Methodological Answer:
Follow a risk-based validation framework:

Specificity: Demonstrate baseline separation from related substances (e.g., Aprepitant Impurity A Enantiomer) using EP/JP/USP reference standards .

Linearity and Range: Test over 50–150% of the specification limit (e.g., 0.1–0.3% w/w) with triplicate injections.

Accuracy: Spike recovery studies in triplicate at 80%, 100%, and 120% levels.

Robustness: Vary chromatographic parameters (column temperature ±2°C, flow rate ±0.1 mL/min) and assess system suitability criteria (resolution ≥2.0, tailing factor ≤2.0) .

Advanced Question: What experimental designs optimize the scalable synthesis of this compound for reference standard production?

Methodological Answer:

  • Enantioselective Catalysis: Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation to minimize racemic byproducts .
  • Process Analytical Technology (PAT): Implement real-time monitoring via FTIR or Raman spectroscopy to track enantiomeric excess (ee) during crystallization.
  • Purification: Recrystallize from ethanol/water mixtures (3:1 v/v) to achieve ≥99.5% purity. Confirm using differential scanning calorimetry (DSC) to verify melting point consistency with reference material (CAS 183901-47-5) .

類似化合物との比較

The following table summarizes structural and analytical distinctions between Aprepitant Impurity B Enantiomer HCl and related compounds:

Compound CAS No. Molecular Formula Key Structural Features Analytical Differentiation
This compound 183901-47-5 C₂₇H₂₄F₇NO₂·HCl Chloride salt of the enantiomer with 3,5-bis(trifluoromethyl)phenyl group Chiral HPLC (e.g., polysaccharide columns)
Aprepitant (Parent Drug) 170729-80-3 C₂₃H₂₁F₇N₄O₃ NK₁ antagonist with (1R,2R,3R)-stereochemistry UV/Vis (λ max ~220 nm) and MS (m/z 534.43)
Aprepitant Impurity A Enantiomer N/A C₂₇H₂₄F₇NO₂ Lacks HCl; stereochemical inversion at morpholine Chiral CE or SFC
Aprepitant Impurity 1 Enantiomer HCl 171482-05-6 C₂₀H₁₈F₇NO₂·HCl Smaller alkyl chain; absence of morpholine ring Retention time shift in RP-HPLC
Spiro Derivative (Process-Related Impurity) N/A C₂₇H₂₄F₇NO₂ Spiro structure at morpholine-carbonyl junction MS fragmentation (m/z 527.49)

Analytical Differentiation

  • Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak IA/IB) resolve enantiomers using hexane:isopropanol gradients, with retention time differences >2 minutes .
  • Mass Spectrometry : Impurity B Enantiomer HCl shows identical mass-to-charge (m/z) ratios to its counterpart but distinct fragmentation patterns due to stereochemical effects .
  • Polarimetry : Specific optical rotation ([α]D) values differentiate enantiomers; for example, (S)-enantiomers may exhibit opposite rotations compared to (R)-forms .

Pharmacological Relevance

While aprepitant’s efficacy is well-documented, enantiomeric impurities like Impurity B Enantiomer HCl are pharmacologically inactive or weakly active. Studies on similar NK₁ antagonists suggest that enantiomeric impurities may exhibit <1% receptor binding affinity compared to the parent drug .

準備方法

Synthetic Pathways for Aprepitant Impurity B Enantiomer HCl

Diastereomeric Salt Resolution of Key Intermediates

A pivotal strategy involves recycling undesired diastereomers generated during aprepitant synthesis. For instance, the undesired isomers ent-6 , 7 , and ent-7 are converted back to the desired intermediate 4 via diastereomeric salt formation . The process employs (+)-di-p-toluoyltartaric acid (DPTTA) as a resolving agent, achieving a 2:1 diastereomeric ratio in favor of the target enantiomer.

Key Steps :

  • Nucleophilic Substitution : Reaction of (±)-trans-morpholinol-2 with (±)-3 yields 4 , ent-4 , 5 , and ent-5 .

  • Debenzylation : Removal of the benzyl group from the mixture.

  • Salt Crystallization : Selective crystallization using DPTTA isolates the desired enantiomer 6 , while mother liquors retain impurities for recycling .

Table 1: Yield and Purity of Diastereomeric Salt Resolution

StepYield (%)Purity (ee %)
Nucleophilic Substitution65–7060–70
Salt Crystallization45–50>98

Chiral HPLC-Assisted Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is employed to resolve the eight stereoisomers of aprepitant, including Impurity B Enantiomer. Normal-phase and reverse-phase methods using chiral stationary phases (e.g., Chiralpak AD-H) achieve baseline separation . Mobile phases typically combine n-hexane, ethanol, and trifluoroacetic acid in optimized ratios.

Table 2: HPLC Conditions for Chiral Separation

ParameterNormal-PhaseReverse-Phase
ColumnChiralpak AD-HC18
Mobile Phase80:20 Hexane:EtOH60:40 ACN:Buffer
Flow Rate (mL/min)1.01.2
Detection (nm)220254

Enantioselective Hydrogenation of Trifluoromethyl Acetophenone

A scalable route involves asymmetric hydrogenation of 3,5-bis(trifluoromethyl)acetophenone using Ru/phosphine-oxazoline catalysts. This method achieves >95% enantiomeric excess (ee) at pilot scale (140 kg), with substrate-to-catalyst ratios of 20,000:1 . The resultant (R)-alcohol is subsequently functionalized into the morpholine core.

Critical Parameters :

  • Catalyst : Ru/(S)-Xyl-P-Phos oxazoline complex.

  • Conditions : 20 bar H2\text{H}_2, 25°C, toluene/NaOH biphasic system.

  • Yield : 70% after crystallization .

Analytical Validation of Synthetic Methods

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry confirm structural integrity. For example, the 1H^1\text{H}-NMR spectrum of this compound displays characteristic signals at δ 4.85 ppm (morpholine OCH2_2) and δ 7.45–7.65 ppm (aromatic protons) .

Purity Assessment via Ion Chromatography

Ion chromatography quantifies chloride content (36.46 g/mol), ensuring stoichiometric equivalence in the hydrochloride salt .

Challenges in Large-Scale Synthesis

Palladium-Mediated Homocoupling Byproducts

During Suzuki cross-coupling steps, palladium catalysts may induce homocoupling of boronic acids, generating dimers (e.g., impurity 6 ) . Mitigation strategies include:

  • Reducing Agent Addition : Potassium formate suppresses Pd(II) species.

  • Catalyst Filtration : Palladium black removal post-reaction eliminates residual metal.

Thermodynamic Stability of Morpholinol Intermediates

The inherent tendency of (±)-cis-morpholinol-2 to epimerize into (±)-trans-morpholinol-2 necessitates kinetic control during nucleophilic substitutions .

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitations
Diastereomeric SaltHigh enantiopurity (>98% ee)Low yield (45–50%)
Chiral HPLCPrecise separation of isomersCostly for large-scale production
Asymmetric HydrogenationScalable, high TON (20,000:1)Requires specialized catalysts

特性

IUPAC Name

(2R,3S)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F7NO2.ClH/c1-17(20-13-21(26(29,30)31)15-22(14-20)27(32,33)34)37-25-24(19-7-9-23(28)10-8-19)35(11-12-36-25)16-18-5-3-2-4-6-18;/h2-10,13-15,17,24-25H,11-12,16H2,1H3;1H/t17-,24+,25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQVUGFKUGRXJT-BPRFSPGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=CC=CC=C3)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=CC=CC=C3)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClF7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724789
Record name (2R,3S)-4-Benzyl-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183901-47-5
Record name (2R,3S)-4-Benzyl-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aprepitant Impurity B Enantiomer HCl
Reactant of Route 2
Reactant of Route 2
Aprepitant Impurity B Enantiomer HCl
Reactant of Route 3
Reactant of Route 3
Aprepitant Impurity B Enantiomer HCl
Reactant of Route 4
Aprepitant Impurity B Enantiomer HCl
Reactant of Route 5
Aprepitant Impurity B Enantiomer HCl
Reactant of Route 6
Aprepitant Impurity B Enantiomer HCl

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。